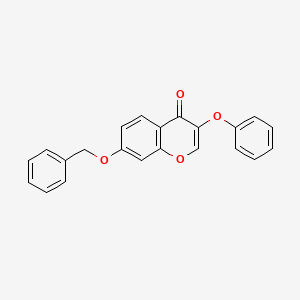

7-(benzyloxy)-3-phenoxy-4H-chromen-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H16O4 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

3-phenoxy-7-phenylmethoxychromen-4-one |

InChI |

InChI=1S/C22H16O4/c23-22-19-12-11-18(24-14-16-7-3-1-4-8-16)13-20(19)25-15-21(22)26-17-9-5-2-6-10-17/h1-13,15H,14H2 |

InChI Key |

JYQGTNHFELJFDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4 |

Origin of Product |

United States |

The Privileged Nature of the 4h Chromen 4 One Scaffold in Chemical Biology

The 4H-chromen-4-one framework, commonly known as the chromone (B188151) scaffold, is recognized as a "privileged structure" in medicinal chemistry. nih.gov This designation is attributed to its versatile molecular architecture, which allows it to interact with a diverse array of biological targets. The rigid, bicyclic system of chromones serves as an ideal template for the development of novel therapeutic agents. nih.gov

Found widely in the plant kingdom as secondary metabolites, chromones and their derivatives form the core of many biologically active molecules. nih.gov Their natural occurrence has spurred significant interest in their synthesis and biological evaluation. The inherent properties of the chromone nucleus, a benzopyran-4-one structure, make it a key pharmacophore—a molecular feature responsible for a drug's pharmacological activity. The ability to readily modify this core structure at various positions allows for the creation of large libraries of compounds for screening against different diseases.

Broad Academic Interest in 4h Chromen 4 One Derivatives

The academic fascination with 4H-chromen-4-one derivatives stems from their wide spectrum of biological activities. These compounds have been the subject of numerous mechanistic and therapeutic investigations, demonstrating potential applications in treating a variety of human ailments.

Key Research Areas:

Anticancer Activity: A significant body of research has focused on the anticancer potential of chromone (B188151) derivatives. Studies have shown that certain derivatives exhibit cytotoxic effects against various human cancer cell lines. For instance, specific chromone compounds have demonstrated potent activity against cell lines such as AGS (gastric adenocarcinoma), MCF-7 (breast cancer), and HCT-116 (colon cancer).

Anti-inflammatory Properties: Chromone derivatives have been investigated for their anti-inflammatory effects. Some compounds have shown the ability to inhibit inflammatory pathways, suggesting their potential as treatments for inflammatory disorders.

Antimicrobial and Antiviral Effects: The chromone scaffold has been utilized to develop agents with antimicrobial and antiviral properties. Research has explored their efficacy against various pathogens. nih.gov

Enzyme Inhibition: Chromone derivatives have been identified as inhibitors of various enzymes, which is a common strategy in drug development. For example, certain derivatives have been studied as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov

Neuroprotective Potential: Some flavonoid derivatives containing the chromen-4-one core, such as 2-(4'-Benzyloxyphenyl)-3-hydroxy-chromen-4-one, have been shown to protect against neurodegeneration in preclinical models of Alzheimer's disease. nih.govresearchgate.net

The diverse biological activities of these derivatives have led to the development of a vast number of synthetic methods to create novel chromone-based compounds. These synthetic efforts aim to optimize the therapeutic properties and explore the structure-activity relationships of this versatile scaffold.

Positioning of 7 Benzyloxy 3 Phenoxy 4h Chromen 4 One in the Chromone Research Landscape

General Approaches for 4H-Chromen-4-one Synthesis

The construction of the 4H-chromen-4-one scaffold can be achieved through various synthetic strategies. These methods often involve the formation of a key intermediate which then undergoes cyclization to form the bicyclic chromone system.

Chromone Annulation Reactions

Chromone annulation reactions are fundamental to the synthesis of the 4H-chromen-4-one nucleus. Several classical and modern methods have been developed to efficiently construct this heterocyclic system.

The Kostanecki–Robinson reaction is a classical method for the synthesis of chromones and coumarins. It involves the acylation of o-hydroxyaryl ketones with an aliphatic acid anhydride (B1165640) in the presence of the corresponding sodium salt of the acid, followed by a cyclization reaction. researchgate.net The reaction proceeds through the O-acylation of the phenol (B47542), followed by an intramolecular aldol-type condensation to form a hydroxydihydrochromone, which then eliminates water to yield the chromone. researchgate.net When benzoic anhydride is used, the reaction leads to the formation of flavones, a subclass of chromones. researchgate.net

Table 1: Key Features of the Kostanecki–Robinson Reaction

| Feature | Description |

| Reactants | o-Hydroxyaryl ketone, Aliphatic acid anhydride, Sodium salt of the corresponding acid |

| Product | Chromone or Coumarin |

| Key Steps | O-acylation, Intramolecular aldol (B89426) condensation, Dehydration |

| Named After | Stanisław Kostanecki |

The Baker–Venkataraman rearrangement is a widely used method for the synthesis of 1,3-diketones, which are key precursors to chromones. nih.gov The reaction involves the treatment of a 2-acetoxyacetophenone with a base, which promotes an intramolecular acyl transfer to form the 1,3-diketone. nih.gov Subsequent acid-catalyzed cyclodehydration of the diketone yields the corresponding chromone. chemsynthesis.com This rearrangement proceeds via the formation of an enolate, which then attacks the ester carbonyl. nih.gov

A "soft-enolization" variation of the Baker-Venkataraman rearrangement has been developed for the synthesis of dirchromones and other 2-substituted chromones. ijpcbs.comnih.govchemicalbook.com

Table 2: Steps in Chromone Synthesis via Baker–Venkataraman Rearrangement

| Step | Description |

| 1. Esterification | An o-hydroxyacetophenone is acylated to form a 2-acyloxyacetophenone. |

| 2. Rearrangement | Base-catalyzed intramolecular acyl transfer to form a 1,3-diketone. |

| 3. Cyclization | Acid-catalyzed cyclodehydration of the 1,3-diketone to yield the chromone. |

The Claisen condensation is a carbon-carbon bond-forming reaction that can be utilized for the synthesis of chromones. In this context, it typically involves the reaction of an ester with another carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. For chromone synthesis, an intramolecular Claisen condensation (Dieckmann condensation) of a suitably substituted ester can lead to the formation of the heterocyclic ring. Alternatively, a crossed Claisen condensation between an o-hydroxyacetophenone and an ester can furnish a 1,3-diketone intermediate, which can then be cyclized to the chromone. The driving force for the reaction is the formation of a highly resonance-stabilized enolate of the β-dicarbonyl product.

Modern synthetic methods have increasingly employed transition metal catalysis to achieve efficient and selective bond formations. For the synthesis of the 4H-chromen-4-one nucleus, transition metal-catalyzed oxidative coupling reactions have emerged as a powerful tool. These reactions involve the coupling of two molecular entities through an oxidative process, often catalyzed by a transition metal complex. This approach can offer high atom economy and functional group tolerance. The mechanism often involves C-H bond activation, allowing for the direct coupling of simple starting materials. Palladium, rhodium, and copper are common catalysts used in these transformations.

Electrophilic cyclization is another important strategy for the synthesis of heterocyclic compounds, including chromones. This method involves the attack of an internal nucleophile on an activated unsaturated system, triggered by an electrophile. For chromone synthesis, this could involve the cyclization of an o-alkynylphenol derivative in the presence of an electrophilic reagent.

Furthermore, cross-coupling reactions, particularly those catalyzed by palladium, have been extensively used to construct the chromone skeleton. These methods often involve the coupling of an organometallic reagent with an organic halide or triflate. A catalytic enantioselective cyclization/cross-coupling approach has also been developed for the synthesis of related dihydrobenzofurans and indanes, highlighting the potential for asymmetric synthesis in this area. Tandem radical addition/cyclization reactions promoted by visible light have also been employed for the synthesis of related chroman-4-ones.

Catalytic Synthesis of Chromen-4-one Derivatives

Catalytic methods offer efficient and selective routes to the 4H-chromen-4-one core, overcoming the limitations of classical, often harsh, synthetic procedures. These modern techniques can be broadly categorized into organocatalysis and transition metal-catalyzed methodologies, each providing unique advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Organocatalysis in Chromen-4-one Synthesis

Organocatalysis has emerged as a powerful tool in organic synthesis, providing an alternative to metal-based catalysts. In the realm of chromen-4-one synthesis, non-metallic organic molecules can effectively promote the key bond-forming reactions.

Diethylamine (B46881) and DBU:

Bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective catalysts for the synthesis of chromene derivatives. For instance, DBU has been utilized in a one-pot, multi-component reaction to synthesize indole-tethered chromenes in high yields. The reaction of N-alkyl-1H-indole-3-carbaldehydes, 5,5-dimethylcyclohexane-1,3-dione, and malononitrile (B47326) proceeds smoothly in the presence of DBU at 60–65 °C. researchgate.net Similarly, DBU has been shown to promote the annulation reaction of 2-amino-4H-chromen-4-ones with aromatic aldehydes to furnish polysubstituted 3-hydroxy-5H-chromeno[2,3-b]pyridinones. acs.org

While specific examples detailing the use of diethylamine as a primary catalyst for the synthesis of the 4H-chromen-4-one core are less common in recent literature, it is often employed as a basic additive in transition metal-catalyzed reactions to control regioselectivity. For example, in the palladium-catalyzed cyclocarbonylative Sonogashira coupling of 2-iodophenols with alkynes, diethylamine was used as the base to regioselectively afford chromone derivatives.

Below is a table summarizing representative examples of organocatalyzed synthesis of chromen-4-one derivatives.

| Substrates | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| N-alkyl-1H-indole-3-carbaldehydes, 5,5-dimethylcyclohexane-1,3-dione, malononitrile | DBU | Ethanol (B145695) | 60-65 | Indole-tethered chromenes | High | researchgate.net |

| 2-amino-4H-chromen-4-ones, aromatic aldehydes | DBU | Not specified | Not specified | 3-hydroxy-5H-chromeno[2,3-b]pyridines | Not specified | acs.org |

Transition Metal-Catalyzed Methodologies

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the 4H-chromen-4-one nucleus is no exception. Metals such as palladium, rhodium, ruthenium, and copper offer a diverse array of catalytic transformations to access functionalized chromones.

Palladium catalysts are particularly versatile for C-C and C-O bond formation. Palladium-catalyzed intramolecular acylation of alkenyl bromides with aldehydes provides an efficient route to diversely functionalized 4H-chromen-4-ones. researchgate.netnih.gov For instance, using a Pd(PPh₃)₄/Xphos catalytic system with K₂CO₃ as the base, a variety of flavonoids have been synthesized in moderate to good yields. researchgate.netnih.gov

Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in introducing substituents onto the chromone scaffold. The O-arylation of 3-hydroxychromones with aryl halides, a key step for synthesizing compounds like 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one, can be achieved using palladium catalysts. While direct examples for the target molecule are not explicitly detailed, the palladium-catalyzed O-arylation of hydroxylamine (B1172632) equivalents with aryl halides demonstrates the feasibility of such transformations. organic-chemistry.org

The following table presents examples of palladium-catalyzed reactions for the synthesis of chromen-4-one derivatives.

| Substrates | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

| Alkenyl bromides, Aldehydes | Pd(PPh₃)₄/Xphos | K₂CO₃ | 1,4-Dioxane | Diversely functionalized flavonoids | Moderate to Good | researchgate.netnih.gov |

| 2'-Hydroxydihydrochalcones | Pd(II) | Oxidant/Additive dependent | Not specified | Flavones and Flavanones | Moderate to High | researchgate.net |

Rhodium catalysts, particularly in their +3 oxidation state, are adept at mediating C-H activation and subsequent C-C bond formation. rsc.org These reactions offer an atom-economical approach to functionalize the chromone nucleus. While direct application to the synthesis of 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one is not extensively documented, rhodium-catalyzed C-H functionalization has been applied to various arenes bearing oxygen-containing directing groups, suggesting potential applicability to chromone precursors. rsc.org The development of rhodium-catalyzed methods for heteroatom-directed C-H bond functionalization showcases the potential for late-stage modification of the chromone scaffold. unt.edu

Ruthenium(II) catalysts have gained prominence in C-H functionalization reactions due to their cost-effectiveness and unique reactivity. The carbonyl oxygen of the 4H-chromen-4-one skeleton can act as a directing group to guide ortho-C(sp²)-H functionalization. researchgate.net This has been exploited for the introduction of various substituents at the C-5 position of the chromone ring. While this doesn't directly address the 3 and 7 positions of the target molecule, it highlights the potential of ruthenium catalysis for selective chromone modification.

The table below provides an example of a Ruthenium-catalyzed functionalization of a chromone.

| Substrate | Catalyst | Reactant | Product | Reference |

| Chromone | [Ru(p-cymene)(CF₃CO₂)₂(H₂O)] | Not specified (hydroxylation) | 5-hydroxychromone | researchgate.net |

Copper-catalyzed reactions represent a cost-effective and environmentally friendly alternative to palladium-catalyzed cross-couplings. Copper catalysts have been successfully employed for both C-arylation and O-arylation reactions. amanote.com Specifically, copper-catalyzed O-arylation of 3-hydroxypyridines with aryl halides has been demonstrated, providing a strong precedent for the synthesis of the 3-phenoxy moiety in the target molecule. nih.gov A review of 3-phenoxychromones indicates that their synthesis often involves the formation of a phenoxy ether linkage, a transformation amenable to copper catalysis. researchgate.net

The following table gives an example of a copper-catalyzed arylation reaction relevant to the synthesis of substituted chromones.

| Substrates | Catalyst System | Base | Ligand | Product | Reference |

| 3-Hydroxypyridines, Aryl bromides/iodides | Cu-based | Not specified | 2,2,6,6-tetramethylheptane-3,5-dione | O-arylated 3-hydroxypyridines | nih.gov |

Green Chemistry Approaches (e.g., Nanocatalysis, Ionic Liquids, Solvent-Free Conditions)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chromen-4-one derivatives to minimize environmental impact. These methods prioritize the use of recyclable catalysts, benign solvents, and energy-efficient conditions.

Nanocatalysis: Magnetic nanocatalysts, such as nano-kaoline/BF3/Fe3O4 and Fe3O4@SiO2-SO3H, have been employed for the synthesis of related 4H-chromene derivatives. sharif.edusharif.edujwent.net These catalysts offer high efficiency, easy separation from the reaction mixture using an external magnet, and excellent recyclability. For instance, a one-pot, three-component reaction of an aldehyde, malononitrile, and an enolizable compound under solvent-free conditions using a nano-kaoline/BF3/Fe3O4 catalyst provides high yields, short reaction times, and an easy work-up procedure. sharif.edusharif.edu

Ionic Liquids: Ionic liquids (ILs) have emerged as green reaction media and catalysts due to their low vapor pressure, thermal stability, and recyclability. The synthesis of indolyl 4H-chromenes has been successfully achieved in high yields using lipase (B570770) as a biocatalyst in the ionic liquid [EMIM][BF4]. semanticscholar.orgmdpi.com This approach combines the benefits of biocatalysis and ionic liquids, offering an environmentally friendly and efficient synthetic route. semanticscholar.org Acidic ionic liquids like 1-carboxymethyl 3-methyl imidazolium (B1220033) tetrafluoroborate (B81430) ([CMMIM][BF4–]) have also been used to catalyze one-pot, three-component syntheses of complex chromene derivatives in aqueous ethanol at room temperature, achieving yields up to 93%. acs.org

Solvent-Free Conditions: Conducting reactions without a solvent minimizes waste and reduces environmental hazards. Nano-Fe3O4@SiO2 supported ionic liquids have been utilized as efficient and recoverable catalysts for the synthesis of 1,3-thiazolidin-4-ones, a related heterocyclic system, under solvent-free conditions, demonstrating the potential of this approach for chromone synthesis as well. researchgate.net

Table 1: Examples of Green Chemistry Approaches in Chromene Synthesis

| Catalyst/Medium | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| nano-kaoline/BF3/Fe3O4 | Three-component reaction | Solvent-free, high yields, recyclable catalyst, short reaction times. | sharif.edusharif.edu |

| Lipase in [EMIM][BF4] | Three-component reaction | High yields (77–98%), reusable ionic liquid, biocatalysis. | semanticscholar.org |

| [CMMIM][BF4–] | Three-component reaction | Aqueous ethanol solvent, room temperature, high yields (up to 93%). | acs.org |

| Fe3O4@SiO2-SO3H | Three-component reaction | Magnetic separation, high yields (up to 98%), catalyst recyclability. | jwent.net |

Acid and Base Catalysis in Chromen-4-one Ring Closure

Acid and base catalysis are fundamental to many classical methods for constructing the chromen-4-one ring. These reactions typically involve the intramolecular cyclization of a 1-(2-hydroxyphenyl)-1,3-dione intermediate.

Acid Catalysis: The most common acid-catalyzed route is the cyclization of 1-(2-hydroxyphenyl)-1,3-diones, which are often generated in situ. ijrpc.com For example, the reaction of 1-(2-hydroxyphenyl)-3-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propane-1,3-diones in the presence of acetic acid and concentrated HCl yields the corresponding 4H-chromen-4-ones. researchgate.net Another approach involves the acid-catalyzed 1,6-conjugate addition of enaminones to p-quinone methides, followed by annulation to form the 4H-chromen-4-one structure. researchgate.net

Base Catalysis: The Baker-Venkataraman rearrangement is a classic base-catalyzed method for forming the requisite 1,3-dione precursor. This reaction involves the treatment of a 2-acyloxyacetophenone with a base (e.g., pyridine (B92270) and KOH) to induce an intramolecular acyl migration. researchgate.net The resulting dione (B5365651) can then be cyclized under acidic conditions to afford the chromone. Base-catalyzed iodination at the C-3 position of the chromone ring has also been reported as a metal-free functionalization strategy. nih.gov

Oxidative Strategies for Chromen-4-one Formation

Oxidative methods provide an alternative pathway to the chromen-4-one nucleus, often starting from a more reduced precursor like a chroman-4-one. This transformation involves the introduction of a double bond between the C-2 and C-3 positions.

A highly effective method involves the use of tert-butyl hydroperoxide (TBHP) in the presence of a catalytic amount of tetrabutylammonium (B224687) iodide (TBAI). researchgate.net This transition-metal-free process efficiently converts various chroman-4-ones into their corresponding 4H-chromen-4-ones. Other oxidants such as DDQ, H2O2, and K2S2O8 have been found to be less effective for this specific transformation. researchgate.net Another oxidative strategy is the researchgate.netingentaconnect.com rearrangement of 2-heteroaryl chroman-4-ones using thallium(III) p-tosylate to furnish 3-heteroaryl-4H-chromen-4-ones. researchgate.net

Reduction of Chromones to Chroman-4-ones

The reduction of the C2-C3 double bond in chromones is a key transformation for accessing chroman-4-ones, which are themselves important synthetic intermediates and biologically active molecules. researchgate.net A variety of reduction methods have been developed to achieve this conversion.

Catalytic Hydrogenation: This is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum, or Raney nickel under a hydrogen atmosphere. researchgate.netingentaconnect.comuni-konstanz.de This approach is generally effective, though the reaction conditions may need to be optimized to avoid over-reduction of the carbonyl group.

Complex Metal Hydrides: Reagents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) can be used for the reduction of chromones. researchgate.net The selectivity of these reagents can be influenced by the presence of Lewis acids or other additives. For example, NaBH4 in the presence of a cobalt(II) porphyrin catalyst can efficiently reduce chromones to the corresponding chroman-4-ols. researchgate.net Diisobutylaluminium hydride (DIBALH) is another complex hydride employed for this purpose. researchgate.netingentaconnect.comuni-konstanz.de

Table 2: Comparison of Methods for the Reduction of Chromones

| Method | Reagents/Catalysts | Primary Product | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H2, Pd/C, Platinum, Raney-Nickel | Chroman-4-one | researchgate.netingentaconnect.comuni-konstanz.de |

| Complex Hydride Reduction | NaBH4, LiAlH4, DIBALH | Chroman-4-one / Chroman-4-ol | researchgate.net |

| Catalytic Transfer Hydrogenation | Various H-donors and catalysts | Chroman-4-one | ingentaconnect.comuni-konstanz.de |

Specific Synthetic Routes and Derivatization Strategies for 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one and Analogues

The synthesis of the specifically substituted 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one requires a multi-step approach where the core chromone ring is first formed or chosen as a starting material, followed by the strategic introduction of the benzyloxy and phenoxy groups.

Introduction of Benzyloxy Moieties at the C-7 Position

The benzyloxy group is typically introduced at the C-7 position by reacting a 7-hydroxychromone precursor with a benzylating agent. This reaction is a variation of the Williamson ether synthesis. The synthesis of the precursor, 7-hydroxychroman-4-one, can be achieved starting from resorcinol (B1680541). researchgate.net The hydroxyl group at the C-7 position of the chromone is phenolic and can be deprotonated with a suitable base, such as potassium carbonate or sodium hydride, to form a phenoxide ion. This nucleophilic phenoxide then attacks a benzyl (B1604629) halide (e.g., benzyl bromide or benzyl chloride) to form the desired 7-(benzyloxy) ether. This benzyloxy group is often used not only for its pharmacophoric properties but also as a protecting group in multi-step syntheses. researchgate.net

Integration of Phenoxy Groups at the C-3 Position

The introduction of a phenoxy group at the C-3 position is a more complex task. One of the most established methods for synthesizing 3-phenoxychromones involves the cyclization of substituted 2'-hydroxy-2-phenoxyacetophenones. researchgate.net These key intermediates are prepared by reacting a phenoxyacetonitrile (B46853) with a polyphenol (like resorcinol or its derivatives) in a Houben-Hoesch reaction. researchgate.net The resulting ketone can then be C-formylated or C-acylated at the methylene (B1212753) group, followed by an acid-catalyzed cyclization to close the pyrone ring and form the 3-phenoxychromone. researchgate.net The reactivity of the methylene group in 2'-hydroxy-2-phenoxyacetophenones is deactivated by the adjacent electronegative oxygen atom, which can sometimes lead to complications like polymerization. researchgate.net Alternative strategies may involve the C-H activation of a pre-formed chromone at the C-3 position, followed by coupling with a phenol derivative, although this is a more modern and less commonly cited approach for this specific transformation. nih.gov

Multi-Component Reactions for Substituted Chromen-4-ones

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecular architectures in a single, atom-economical step. acs.orgnih.gov For the synthesis of substituted chromen-4-ones, MCRs offer an efficient alternative to traditional multi-step procedures. tandfonline.comresearchgate.net These reactions typically involve the condensation of three or more starting materials in a domino fashion to generate the desired heterocyclic scaffold. nih.gov

One notable MCR approach for the synthesis of chromene derivatives involves the reaction of aromatic aldehydes, malononitrile, and an enolizable C-H acid, such as resorcinol or dimedone. researchgate.net While not a direct route to 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one due to the specific substitution pattern, this methodology highlights the potential for creating diverse chromen-4-one libraries.

A more relevant conceptual approach involves a three-component reaction of a suitably substituted salicylaldehyde, an isocyanide, and an aniline, which has been developed for the one-pot assembly of chromeno[4,3-b]pyrrol-4(1H)-ones. acs.org Adapting such a strategy would require significant modification but underscores the principle of convergent synthesis facilitated by MCRs. Another efficient one-stage method for preparing substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates is based on the multicomponent reaction of 3-hydroxy-4H-chromen-4-one with carbonyl compounds and Meldrum's acid. tandfonline.com

| Reaction Type | Reactants | Key Features |

| MCR for Chromenes | Aromatic aldehydes, malononitrile, enolizable C-H acids | One-pot synthesis, high atom economy |

| MCR for Chromeno[4,3-b]pyrrol-4(1H)-ones | 2-oxo-2H-chromene-3-carbaldehydes, isocyanides, anilines | Construction of fused heterocyclic systems |

| MCR for Substituted Methyl Propanoates | 3-hydroxy-4H-chromen-4-one, carbonyl compounds, Meldrum's acid | Mild conditions, readily accessible starting materials |

Advanced Functionalization of the 4H-Chromen-4-one Scaffold

Recent advancements in synthetic chemistry have provided powerful tools for the direct and selective functionalization of the 4H-chromen-4-one core, moving beyond classical methods that often require pre-functionalized substrates. nih.gov

Site-Selective C-H Activation and Functionalization

Site-selective C-H activation has become a cornerstone of modern organic synthesis, allowing for the direct introduction of functional groups at specific positions on a molecule, thereby enhancing synthetic efficiency. nih.govresearchgate.net The electronic properties of the 4H-chromen-4-one nucleus dictate the reactivity of its various C-H bonds, enabling selective functionalization. nih.govibs.re.kr

C-2 Functionalization via Nucleophilic Coupling Partners

The C-2 position of the chromen-4-one ring is susceptible to functionalization by nucleophilic coupling partners. nih.gov This reactivity can be harnessed through various catalytic systems. For instance, palladium-catalyzed reactions have been employed for the C-2 arylation of chromones using aryl boronic acids. nih.gov Radical-mediated approaches have also proven effective for introducing alkyl groups at the C-2 position. researchgate.net In the context of 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one, the introduction of a nucleophilic partner at C-2 would lead to novel derivatives with potentially altered biological activities. A study focusing on 2-thiolphenoxychromone derivatives as inhibitors of neutrophilic superoxide (B77818) anion generation has spurred further exploration into the structure-activity relationship of different C-2 bridging moieties. nih.gov

C-3 Functionalization via Electrophilic Coupling Partners

The C-3 position of the chromen-4-one scaffold is electron-rich, making it amenable to functionalization with electrophilic coupling partners. nih.gov This intrinsic reactivity allows for the introduction of various substituents at this position. For 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one, the existing phenoxy group at C-3 already represents a significant functionalization. Further modification at this position, while challenging, could be envisioned through electrophilic aromatic substitution on the phenoxy ring, provided the conditions are carefully controlled to avoid reaction at other sites.

C-5 Functionalization via Chelation-Assisted Metal-Catalyzed Reactions

The C-5 position on the benzo-fused ring of the chromen-4-one core can be selectively functionalized through chelation-assisted, metal-catalyzed C-H activation. nih.gov The carbonyl group at C-4 acts as a directing group, coordinating to a transition metal catalyst and facilitating the activation of the ortho C-H bond at C-5. nih.gov This strategy allows for the introduction of aryl or alkyl groups at this position. For 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one, this methodology would enable the synthesis of derivatives with substitution on the benzenoid ring, which could significantly impact the molecule's steric and electronic properties.

| Position | Method | Coupling Partner | Catalyst/Reagent |

| C-2 | Nucleophilic Coupling | Aryl boronic acids | Palladium catalyst |

| C-3 | Electrophilic Coupling | Electrophiles | Lewis acids |

| C-5 | Chelation-Assisted C-H Activation | Aryl/Alkyl sources | Transition metal catalyst |

Introduction of Diverse Substituents on the Chromen-4-one Core

The introduction of a wide array of substituents onto the 4H-chromen-4-one scaffold is crucial for modulating its physicochemical and biological properties. Cross-coupling reactions are a cornerstone for achieving this diversity. nih.govresearchgate.net For instance, the Suzuki-Miyaura coupling, employing boronic acids, and the Buchwald-Hartwig amination are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively. These reactions could be applied to halogenated derivatives of 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one to introduce a variety of aryl, heteroaryl, or amino groups.

Furthermore, the existing benzyloxy and phenoxy groups on the target molecule offer sites for further functionalization. The benzylic ether linkage could be cleaved to reveal a hydroxyl group at the 7-position, which can then be derivatized. Similarly, the phenoxy group at the 3-position can be substituted with other nucleophiles under specific conditions or itself be functionalized on its aromatic ring.

The development of novel synthetic methods continues to expand the toolbox for modifying the chromen-4-one core, enabling the creation of diverse molecular libraries for various applications.

Chemical Modifications of the Carbonyl Function

The carbonyl group at the 4-position of the 4H-chromen-4-one nucleus is a key site for chemical modifications, allowing for the diversification of this scaffold and the modulation of its physicochemical and biological properties. Common transformations of the carbonyl function include reduction to an alcohol or a methylene group, and conversion to a thiocarbonyl group.

Reduction of the Carbonyl Group: The carbonyl group of 4H-chromen-4-ones can be reduced to a secondary alcohol (chroman-4-ol) or completely deoxygenated to a methylene group (chromane). The choice of reducing agent dictates the outcome of the reaction.

Reduction to Alcohols: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reagents for the reduction of ketones to alcohols. libretexts.orgchemistrysteps.com In the context of the 4H-chromen-4-one system, these reagents would be expected to reduce the C4-carbonyl to a hydroxyl group, yielding the corresponding 4H-chromen-4-ol. The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. libretexts.org

Deoxygenation to Methylene Group: More forcing reduction conditions can lead to the complete removal of the carbonyl oxygen, resulting in the formation of a methylene group. Classic methods for this transformation include the Wolff-Kishner and Clemmensen reductions. masterorganicchemistry.com The Wolff-Kishner reduction utilizes hydrazine (B178648) (NH2NH2) and a strong base at high temperatures, while the Clemmensen reduction employs amalgamated zinc and hydrochloric acid. masterorganicchemistry.com Catalytic hydrogenation can also achieve this transformation under specific conditions. masterorganicchemistry.com

Conversion to Thiocarbonyl Group: The carbonyl group of a 4H-chromen-4-one can be converted to a thiocarbonyl (C=S) group, yielding a 4H-chromene-4-thione. This transformation significantly alters the electronic properties and hydrogen-bonding capabilities of the molecule. A widely used reagent for this thionation reaction is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). tcichemicals.comnih.gov The reaction involves the replacement of the carbonyl oxygen with a sulfur atom. researchgate.net This modification has been shown to impact the biological activity of chromen-4-one derivatives. acs.org

Table 1: Summary of Chemical Modifications of the Carbonyl Function in 4H-Chromen-4-ones

| Transformation | Reagent(s) | Product |

| Reduction to Alcohol | Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4) | 4H-Chromen-4-ol |

| Deoxygenation to Methylene | Wolff-Kishner (NH2NH2, KOH), Clemmensen (Zn(Hg), HCl), or Catalytic Hydrogenation | Chromane |

| Thionation | Lawesson's Reagent | 4H-Chromene-4-thione |

Photochemical Transformations Leading to Functionalized Chromen-4-ones

The 4H-chromen-4-one nucleus possesses a rich photochemistry due to the presence of the α,β-unsaturated ketone chromophore. Upon absorption of light, these molecules can undergo a variety of transformations, leading to the formation of structurally diverse and complex functionalized products. These reactions are typically initiated by the photoexcitation of the enone system. wikipedia.org

[2+2] Photocycloaddition: One of the most common photochemical reactions of enones is the [2+2] cycloaddition with alkenes to form cyclobutane (B1203170) derivatives. wikipedia.orgnsf.gov In the case of 4H-chromen-4-ones, irradiation in the presence of an alkene can lead to the formation of a cyclobutane ring fused to the chromenone scaffold. The reaction proceeds through the formation of an excited state of the enone, which then reacts with the ground-state alkene in a stepwise manner involving a diradical intermediate. wikipedia.org The regioselectivity and stereoselectivity of the reaction are influenced by the nature of the substituents on both the chromenone and the alkene.

Photodimerization: In the absence of another reactant, 4H-chromen-4-ones can undergo photodimerization, where two molecules react with each other in a [2+2] cycloaddition fashion. This typically results in the formation of a head-to-head or head-to-tail dimer containing a cyclobutane ring. The specific stereochemistry of the resulting dimer can be influenced by the reaction conditions, such as the solvent and the presence of sensitizers.

Intramolecular Hydrogen Abstraction and Cyclization: When a 4H-chromen-4-one derivative possesses a substituent with abstractable hydrogen atoms at a suitable position, intramolecular photochemical reactions can occur. For instance, in bischromen-4-ones where two chromone moieties are linked by a flexible chain, photoexcitation of a carbonyl group can lead to intramolecular hydrogen abstraction from the linker, forming a 1,4-biradical. nih.gov This biradical can then undergo cyclization to generate novel polycyclic structures. nih.gov A study on 3-benzyloxy-2-aryl-4H-chromen-4-ones demonstrated that phototransformation can occur through hydrogen abstraction by the photoexcited carbonyl group from the 3-benzyloxy group, leading to the formation of a 1,4-biradical that subsequently cyclizes. nih.gov

Table 2: Examples of Photochemical Transformations of the 4H-Chromen-4-one Nucleus

| Reaction Type | Reactant(s) | Key Intermediate(s) | Product Type |

| [2+2] Photocycloaddition | 4H-Chromen-4-one, Alkene | Excited enone, Diradical | Cyclobutane-fused chromenone |

| Photodimerization | Two molecules of 4H-Chromen-4-one | Excited enone, Diradical | Dimeric chromenone with a cyclobutane ring |

| Intramolecular Hydrogen Abstraction | Substituted 4H-chromen-4-one (e.g., with a benzyloxy group) | Excited carbonyl, 1,4-Biradical | Polycyclic chromenone derivative |

Impact of Substitutions on the Chromen-4-one Core in Molecular Interactions

The 4H-chromen-4-one scaffold is a foundational structure for a wide range of biologically active molecules. nih.govsigmaaldrich.cn The biological activity of these derivatives can be significantly altered by the introduction of various substituents onto the chromone core. nih.gov Research into these modifications has demonstrated that even minor changes to the substituents at different positions on the ring system can markedly affect the compound's inhibitory activity and molecular interactions. The nature, size, and position of these groups are determining factors in the molecule's pharmacological profile.

Role of C-7 Position Substituents on Modulating Molecular Interactions

Substituents on the benzopyran ring of the chromen-4-one scaffold are crucial for modulating biological activity. The C-7 position, in particular, has been a focus of synthetic modifications to enhance the therapeutic potential of this class of compounds.

Influence of the Benzyloxy Group at C-7 on Binding Affinity

The benzyloxy group, characterized as an electron-donating group, is a significant pharmacophore whose placement can enhance biological activity. acs.org In studies on related compound classes like chalcones, the introduction of a benzyloxy group has been shown to improve inhibitory activity against enzymes such as monoamine oxidase B (MAO-B). Specifically, the position of the benzyloxy group on an attached phenyl ring was found to have a considerable influence, with para-substituted groups showing a greater positive impact than ortho-substituted ones. This enhancement suggests that the benzyloxy moiety plays a key role in the molecule's binding affinity with its target. For instance, in a series of chalcone (B49325) derivatives, those featuring a benzyloxy group at the para position of the B-ring demonstrated enhanced MAO-B inhibition. While this research was not conducted directly on 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one, it underscores the potential of the C-7 benzyloxy group to favorably influence ligand-target interactions through mechanisms such as hydrogen bonding or hydrophobic interactions, thereby increasing binding affinity.

Effect of Electron-Withdrawing Groups at C-7 Benzyloxy Counterpositions on Activity Profiles

The electronic properties of substituents on the phenyl ring of the benzyloxy group can further refine the activity profile of the parent molecule. Structure-activity relationship studies on chalcone analogs have indicated that electron-donating groups on this phenyl ring have a more beneficial effect on inhibitory activity compared to electron-withdrawing groups. For example, chalcones with electron-donating groups like ethoxy displayed stronger human MAO-B inhibitory values than those with electron-withdrawing groups such as trifluoromethyl. This suggests that for 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one, the presence of electron-withdrawing groups at positions on the benzyloxy's phenyl ring would likely decrease its biological activity compared to derivatives with electron-donating groups. The destabilizing effect of electron-withdrawing groups on nearby positive charges that may form during enzymatic reactions could explain this reduced activity.

Significance of C-3 Position Substituents in Ligand-Target Recognition

The C-3 position of the pyran-4-one ring is another critical site for substitution, playing a significant role in ligand-target recognition and inhibitory potential. Studies on various chromone derivatives have established that substitution at this position is often a requirement for significant biological activity. For instance, in the development of MAO-B inhibitors, 3-substituted chromone carboxamides were found to be potent and selective inhibitors, whereas their 2-substituted counterparts showed no significant activity.

Contribution of the Phenoxy Group at C-3 to Binding Specificity

While direct studies on the 3-phenoxy group's contribution to the binding specificity of 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one are not extensively detailed in the available literature, the importance of aryl substituents at the C-3 position is well-documented for related compounds. conicet.gov.arnih.gov The presence of an aryl ring at C-3, such as the phenoxy group, can significantly influence antioxidant activity and interactions with enzymatic targets. conicet.gov.ar Molecular modeling studies on similar 4-chromanone (B43037) derivatives have shown that substituting a hydroxyl group at the C-3 position with a bulky phenoxy-containing moiety (specifically, a 4-(prop-1-en-2-yl)phenoxy group) can result in a high docking score within the µ-opioid receptor active site. jmbfs.org This suggests that the phenoxy group at C-3 likely contributes to a favorable binding orientation and increased binding affinity, which are key components of binding specificity. jmbfs.org The synthesis of 2-Aryl-3-aryloxy-4H-chromones has been established, indicating the chemical feasibility and interest in this class of compounds. researchgate.net

Nature and Size of Substituents at C-3 on Inhibitory Potential

The nature and size of the substituent at the C-3 position are pivotal in determining the inhibitory potential and selectivity of 4H-chromen-4-one derivatives. Research on a series of 2-phenyl-4H-chromen-4-one analogs as cyclooxygenase-2 (COX-2) inhibitors has clearly demonstrated this relationship. The study revealed that both the size and chemical nature of the C-3 substituent can significantly affect both the inhibitory activity against COX-2 and the selectivity over COX-1.

A comparative analysis of different substituents at the C-3 position yielded a clear structure-activity relationship profile. The findings indicated that a benzyl group at this position conferred the highest potency and selectivity. The general trend for COX-2 inhibitory activity based on the C-3 substituent was determined to be: benzyl > acetyl > allyl > ethyl > methyl > hydrogen > hydroxyl. This highlights that larger, more complex groups at the C-3 position can lead to enhanced inhibitory potential.

Table 1: Effect of C-3 Substituents on COX-2 Inhibition Data derived from studies on 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one derivatives.

| Compound ID | C-3 Substituent (R) | COX-2 IC₅₀ (μM) | Selectivity Index (SI) |

| 5d | Benzyloxy | 0.07 | 287.1 |

| 6b | Acetyl | 0.09 | 223.3 |

| 5c | Allyl | 0.11 | 180.9 |

| 5b | Ethyl | 0.12 | 165.8 |

| 5a | Methyl | 0.13 | 153.1 |

| 3 | H | 0.15 | 134.0 |

| 4 | OH | 0.21 | 95.7 |

Influence of Other Positional Substitutions (C-2, C-4, C-5, C-6, C-8) on the Overall Interactive Profile

Minor structural alterations at various positions of the 4H-chromen-4-one ring can significantly impact the biological activity of the resulting compounds. nih.gov Research has shown that substitutions at positions C-2, C-5, C-6, and C-8 are particularly important for modulating the interactive profile of these derivatives.

For instance, in a study of chroman-4-one derivatives as Sirtuin 2 (SIRT2) inhibitors, it was found that an intact carbonyl group at C-4, along with specific substitutions at C-2, C-6, and C-8, were critical for high potency. acs.org The most effective compounds in this series had inhibitory concentrations in the low micromolar range. acs.org Specifically, larger, electron-withdrawing groups at the C-6 and C-8 positions were shown to be favorable for activity. nih.govacs.org This highlights the sensitivity of the chromenone scaffold to substitutions and the potential for fine-tuning its biological effects through targeted chemical modifications.

The C-2 position of the 4H-chromen-4-one ring is a key site for modification to influence ligand efficiency. Studies have demonstrated that introducing hydrophobic substituents at this position can significantly enhance biological activity.

In the context of SIRT2 inhibitors, it was discovered that an alkyl chain at the C-2 position was crucial for potency. nih.gov A systematic exploration of the chain length revealed that compounds with three to five carbons in the alkyl chain exhibited the highest inhibitory activity. acs.org This suggests that a hydrophobic pocket in the target enzyme's active site can accommodate these substituents, leading to improved binding and inhibition.

Further research on C-2 functionalized chromen-4-one derivatives as inhibitors of p38α MAPK signaling for mitigating neutrophilic inflammatory responses also underscores the importance of this position. nih.gov By exploring various C-2 bridging moieties, researchers were able to develop potent inhibitors of superoxide anion generation and elastase release from activated human neutrophils. nih.gov

The table below summarizes the effect of C-2 substitutions on the SIRT2 inhibitory activity of selected 4H-chromen-4-one derivatives. acs.org

| Compound | R2 (C-2 Substituent) | Inhibition at 200 μM (%) | IC50 (μM) |

| 1a | (CH2)4CH3 | 88 ± 0.9 | 4.3 |

| (+)-1a | (CH2)4CH3 | 70 ± 0.8 | 4.5 |

| (-)-1a | (CH2)4CH3 | 92 ± 0.6 | 4.4 |

Data sourced from the Journal of Medicinal Chemistry. acs.org

The carbonyl group at the C-4 position of the 4H-chromen-4-one scaffold plays a pivotal role in receptor binding through its ability to act as a hydrogen bond acceptor. nih.gov A hydrogen bond is formed when a hydrogen atom is shared between an electronegative donor atom and another electronegative acceptor atom with a lone pair of electrons. nih.govnih.gov

The C-4 carbonyl oxygen, with its lone pair of electrons, is a prime site for forming hydrogen bonds with hydrogen bond donors, such as amino acid residues (e.g., the N-H group) in the active site of a target protein. nih.gov The formation of these hydrogen bonds can significantly contribute to the binding affinity and stability of the ligand-receptor complex.

The essential nature of the C-4 carbonyl group for biological activity has been demonstrated in SAR studies. For example, in the development of SIRT2 inhibitors, it was found that the presence of the carbonyl group was an essential feature for potent inhibition. nih.gov Reduction of the C-4 carbonyl to a hydroxyl group or its complete removal led to a significant decrease or loss of activity, confirming its critical role in molecular recognition and binding. acs.org This underscores the importance of the C-4 position as a key hydrogen bonding hotspot for the interaction of 4H-chromen-4-one derivatives with their biological targets.

Hydroxy groups at the C-5 and C-7 positions of the 4H-chromen-4-one ring are common features in naturally occurring flavonoids and are known to significantly influence their biological profiles. These hydroxyl groups can act as both hydrogen bond donors and acceptors, enabling them to form multiple interactions with receptor sites, thereby enhancing binding affinity.

The presence of a 7-hydroxy group is a recurring motif in many biologically active chromone derivatives. For example, a series of 7-hydroxy-3-pyrazolyl-4H-chromen-4-ones and their glucosides were synthesized and evaluated for their antimicrobial and antioxidant activities. researchgate.net Similarly, the synthesis of 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides yielded compounds with notable antioxidant properties. researchgate.net

In another study, a series of trimethoxyphenyl-4H-chromen derivatives were investigated as telomerase inhibitors. nih.gov The compound 3-(4-(4-isonicotinoylpiperazin-1-yl)butoxy)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one, which features methoxy (B1213986) groups at C-5 and C-7 (often considered bioisosteres of hydroxyl groups), exhibited potent anticancer activity against several cell lines. nih.gov This suggests that substitution at these positions is critical for the observed biological effect.

The antioxidant capacity of chromone derivatives is also influenced by the substitution pattern on the aromatic rings. nih.gov The position and number of hydroxyl groups can significantly impact the radical scavenging ability of these compounds. nih.gov

Stereochemical Considerations and Conformational Analysis in SAR Elucidation

The three-dimensional structure of a molecule, including its stereochemistry and conformational flexibility, is a critical determinant of its biological activity. In the context of 4H-chromen-4-one derivatives, these factors can significantly influence how a ligand fits into and interacts with its biological target.

When a chiral center is present in a 4H-chromen-4-one derivative, the different enantiomers can exhibit distinct biological activities. This was observed in the study of chroman-4-one derivatives as SIRT2 inhibitors. acs.org Although the racemic mixture and the individual enantiomers of compound 1a showed similar IC50 values, there was a noticeable difference in the percentage of inhibition at a fixed concentration, with the (-)-enantiomer being slightly more active. acs.org This highlights the importance of evaluating the stereoisomers separately to fully understand the SAR.

Mechanistic Investigations at the Molecular and Cellular Level

Enzyme Inhibition Mechanisms by Chromen-4-one Derivatives

The 4H-chromen-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets, including numerous enzymes. researchgate.net Derivatives of this core structure have been extensively studied to understand their inhibitory mechanisms at a molecular level, leading to the identification of potent and selective inhibitors for various enzyme families.

Monoamine Oxidase (MAO) Isoform Inhibition (MAO-A, MAO-B)

Monoamine oxidases (MAOs) are critical enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine. nih.govnih.gov They exist in two isoforms, MAO-A and MAO-B, which are targets for drugs treating depression and neurodegenerative disorders such as Parkinson's and Alzheimer's disease. nih.govwikipedia.orgresearchgate.net

Chromen-4-one derivatives have been identified as effective MAO inhibitors. nih.gov Structure-activity relationship studies show that substitutions on the chromone (B188151) ring significantly influence both potency and selectivity. For instance, studies on C6-benzyloxy substituted chromones revealed high binding affinities for human MAO-B. researchgate.net Specifically, 6-[(3-bromobenzyl)oxy]chromones with acidic or aldehydic groups at the C3 position act as potent, reversible MAO-B inhibitors with IC₅₀ values in the low nanomolar range (2.8 and 3.7 nM, respectively). researchgate.net In contrast, placing the benzyloxy substituent on the C5 position leads to a significant decrease in MAO-B inhibition potency. researchgate.net

Further research into chromone-hydroxypyridinone hybrids highlighted that modifications at the 7-position of the chromone ring, particularly with a benzyloxy group, can enhance both selectivity and efficacy for MAO-B. nih.gov This research identified a compound (17d) with selective human MAO-B inhibitory activity, showing an IC₅₀ value of 67.02 ± 4.3 nM. nih.gov Docking simulations indicated that this compound occupies both the substrate and entrance cavities of the MAO-B active site. nih.gov

Other derivatives, such as 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one, have been shown to be potent and selective inhibitors of MAO-A (IC₅₀ of 2.70 μM), while the related compound 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one is a potent but less selective inhibitor of MAO-B (IC₅₀ of 3.42 μM). nih.gov Both of these compounds were found to be reversible inhibitors. nih.gov

| Compound | Target | IC₅₀ Value | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one | MAO-A | 2.70 μM | 10.0 (vs. MAO-B) | nih.gov |

| 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one | MAO-B | 3.42 μM | 2.02 (vs. MAO-A) | nih.gov |

| 6-[(3-bromobenzyl)oxy]chromone-3-carboxylic acid | MAO-B | 2.8 nM | Not Reported | researchgate.net |

| 6-[(3-bromobenzyl)oxy]chromone-3-carboxaldehyde | MAO-B | 3.7 nM | Not Reported | researchgate.net |

| Compound 17d (chromone-hydroxypyridinone hybrid) | hMAO-B | 67.02 ± 4.3 nM | 11 | nih.gov |

Cyclooxygenase (COX) Isozyme Inhibition (COX-1, COX-2)

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins. mdpi.com The two main isozymes, COX-1 and COX-2, have distinct physiological roles. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible and primarily associated with inflammation. mdpi.comresearchgate.net Selective inhibition of COX-2 over COX-1 is a key objective in developing anti-inflammatory drugs with fewer gastrointestinal side effects. mdpi.comnih.gov

A series of 2-phenyl-4H-chromen-4-one derivatives have been developed as selective COX-2 inhibitors. nih.govnih.gov A key finding in this area is the identification of 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one as a potent COX-2 inhibitor with an IC₅₀ value of 0.07 μM and a high selectivity index of over 287. nih.govnih.gov This potency and selectivity are comparable to the well-known COX-2 inhibitor celecoxib. nih.govnih.gov

Structure-activity relationship studies revealed that the nature and size of the substituent at the C-3 position of the chromene scaffold are crucial for COX-2 inhibitory activity. nih.govnih.gov An increase in the lipophilic properties of this substituent was found to enhance both potency and selectivity. nih.gov Molecular modeling of 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one docked into the active site of COX-2 showed that its p-MeSO₂ substituent fits well into the secondary pocket of the enzyme, a key feature for selective COX-2 inhibitors. nih.govnih.gov

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) | Reference |

|---|---|---|---|---|

| 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one | 20.1 | 0.07 | 287.1 | nih.govnih.gov |

| Kuwanon A | >100 | 14 | >7.1 | mdpi.com |

| Celecoxib (Reference Drug) | 24.3 | 0.06 | 405 | nih.govnih.gov |

Mitogen-Activated Protein Kinase (MAPK) Inhibition

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that play a central role in signal transduction pathways, regulating cellular processes such as inflammation, proliferation, and apoptosis. The p38α MAPK signaling cascade is particularly implicated in inflammatory responses.

Research has led to the discovery of a novel C2-functionalized chromen-4-one scaffold for developing inhibitors of p38α MAPK signaling. nih.gov Specifically, N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide derivatives were identified as robust inhibitors of superoxide (B77818) anion generation and elastase release from activated human neutrophils, with IC₅₀ values in the single-digit micromolar range. nih.gov Further investigation using a forward pharmacology approach confirmed that a representative compound from this class exerts its anti-inflammatory effects by directly blocking the p38α MAPK signaling cascade. nih.gov

Cyclin-Dependent Kinase-2 (CDK-2) Inhibition

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. CDK-2, in particular, is crucial for the G1/S phase transition. Many chromone analogues, including naturally occurring flavonoids, have been reported as CDK-2 inhibitors. researchgate.net

Docking and molecular dynamics studies on various chromone-based CDK-2 inhibitors, such as flavopiridol, quercetin, and fisetin, have been conducted to understand their binding modes and structural requirements. researchgate.net These studies revealed that the presence of hydrogen bond acceptors or donors at the 2nd and 3rd positions of the chromone ring is essential for potent inhibition. researchgate.net Favorable coulombic interactions were also identified as crucial in determining the potency of these chromone-based CDK-2 inhibitors. researchgate.net

Acetylcholinesterase (AChE) and Tyrosinase Inhibition

Acetylcholinesterase is an enzyme that hydrolyzes the neurotransmitter acetylcholine, playing a critical role in cholinergic neurotransmission. nih.gov AChE inhibitors are a primary therapeutic strategy for Alzheimer's disease. nih.gov While some chromenone derivatives have shown little activity against AChE, nih.gov other related scaffolds have demonstrated significant potential. A study on amino-7,8-dihydro-4H-chromenone derivatives found several compounds with inhibitory activity against both AChE and butyrylcholinesterase (BChE), a related enzyme that becomes more prominent in the later stages of Alzheimer's disease. nih.gov One derivative, compound 4k, was a particularly potent competitive inhibitor of BChE, with an IC₅₀ of 0.65 ± 0.13 µM. nih.gov

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. nih.govnih.gov Its inhibitors are of great interest in the cosmetic industry for skin whitening and in medicine for treating hyperpigmentation disorders. nih.govnih.gov The chromene scaffold has been identified as a promising core structure for developing tyrosinase inhibitors. uq.edu.au

Several series of chromene derivatives have been synthesized and evaluated for their anti-tyrosinase activity. A series of 4H-chromene-3-carbonitrile compounds yielded inhibitors with significant potency; compound 6f emerged as the most effective, with an IC₅₀ of 35.38 ± 2.12 µM. nih.gov Kinetic studies showed it to be a competitive inhibitor. nih.gov Similarly, a study of 4H-benzo[h]chromene-3-carboxylate derivatives identified compound 4i as the most potent competitive tyrosinase inhibitor in its class, with an IC₅₀ value of 34.12 μM. nih.gov Molecular docking studies confirmed that these derivatives accommodate well within the enzyme's binding site. nih.govnih.gov

| Compound | Target | IC₅₀ Value | Inhibition Type | Reference |

|---|---|---|---|---|

| Compound 6f (4H-chromene-3-carbonitrile derivative) | Mushroom Tyrosinase | 35.38 ± 2.12 µM | Competitive | nih.gov |

| Compound 4i (4H-benzo[h]chromene-3-carboxylate derivative) | Mushroom Tyrosinase | 34.12 μM | Competitive | nih.gov |

| Kojic Acid (Reference) | Mushroom Tyrosinase | 16.69 μM | Not Specified | nih.gov |

Silent Information Regulator Type 2 (Sirt2) Enzyme Inhibition

Sirtuins are a class of NAD⁺-dependent protein deacylases involved in various cellular processes, including cell cycle regulation, aging, and metabolism. nih.govnih.gov Sirtuin 2 (SIRT2) has been identified as a target for neurodegenerative diseases and cancer. nih.govnih.gov

A series of compounds based on the chromone and chroman-4-one scaffolds have been synthesized and identified as selective and potent SIRT2 inhibitors, with IC₅₀ values in the low micromolar range. nih.govacs.org Structure-activity relationship studies on these derivatives have revealed several key features for high potency:

An alkyl chain of three to five carbons at the 2-position. nih.govacs.org

Larger, electron-withdrawing groups at the 6- and 8-positions. nih.govacs.org

An intact carbonyl group. nih.govacs.org

One of the most potent inhibitors identified was 6,8-dibromo-2-pentylchroman-4-one, with an IC₅₀ of 1.5 μM. acs.org Another potent compound, 8-bromo-6-chloro-2-pentylchroman-4-one, showed an IC₅₀ value of 4.5 μM. nih.gov These compounds demonstrated high selectivity for SIRT2 over the related SIRT1 and SIRT3 isoforms. nih.govacs.org

| Compound | SIRT2 IC₅₀ (μM) | Selectivity | Reference |

|---|---|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | 1.5 | High selectivity vs. SIRT1/SIRT3 | acs.org |

| 8-bromo-6-chloro-2-pentylchroman-4-one | 4.5 | High selectivity vs. SIRT1/SIRT3 | nih.gov |

α-Glucosidase Inhibition

Currently, there is a lack of specific research data detailing the α-glucosidase inhibitory activity of 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one. While the broader class of chromenone derivatives has been investigated for such properties, direct studies on this particular compound are not available in the reviewed scientific literature.

Aromatase Activity Modulation

Studies have investigated a series of 2-(4′-pyridylmethyl)thio, 7-alkyl- or aryl-substituted isoflavones, which includes structures with a 7-benzyloxy substitution, as potential aromatase inhibitors. This class of compounds has demonstrated the ability to inhibit aromatase, the enzyme responsible for estrogen biosynthesis. The isoflavone (B191592) derivatives in this series exhibited IC50 values ranging from 79 to 553 nM and were found to compete with the endogenous substrate, androstenedione. However, the specific IC50 value for 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one has not been individually reported in the available literature. Further research is required to determine the precise inhibitory potency of this specific compound against aromatase.

Nitric Oxide Synthase (iNOS) mRNA Expression Suppression

There is currently no available scientific literature that specifically investigates the effect of 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one on the suppression of inducible nitric oxide synthase (iNOS) mRNA expression.

Modulation of Cellular Pathways and Molecular Targets

Nrf2/ARE Pathway Modulation

The potential for 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway has not been specifically elucidated in published research. While various natural and synthetic compounds are known to activate this pathway, which plays a crucial role in cellular defense against oxidative stress, the specific interaction of this compound with the Nrf2/ARE pathway remains an area for future investigation.

PPARγ Partial Agonism

There is no scientific evidence to date that has examined the partial agonism of 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one on the peroxisome proliferator-activated receptor-gamma (PPARγ).

Regulation of Dyskerin Expression Leading to Telomerase Inhibition

The scientific literature currently lacks any studies investigating the role of 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one in the regulation of dyskerin expression and any subsequent effects on telomerase inhibition.

Interactions with G Protein-Coupled Receptors (GPCRs), e.g., GPR55, GPR35

G Protein-Coupled Receptors (GPCRs) are a large family of transmembrane receptors that play crucial roles in cellular signaling. GPR35, for instance, is recognized as a potential therapeutic target for various diseases due to its complex and context-dependent role in inflammation. nih.gov It can modulate a range of inflammatory responses, including immune cell activation and cytokine production, by interacting with signaling pathways like MAPK and NF-κB. nih.gov While various compounds have been identified as GPR35 agonists, specific studies detailing the interaction between 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one and GPCRs such as GPR55 or GPR35 are not available in the current body of scientific literature.

Table 1: Interaction with G Protein-Coupled Receptors

| Receptor | Interaction Type | Finding |

|---|---|---|

| GPR55 | No data available | Specific studies on the interaction of 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one with GPR55 have not been reported. |

Effects on Cellular Proliferation Control

The regulation of cellular proliferation is a critical process in maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Many chemical compounds, including various derivatives of the chromene scaffold, have been investigated for their antiproliferative effects. These effects are often mediated through complex mechanisms including the induction of cell cycle arrest and the generation of reactive oxygen species.

Cell cycle checkpoints are crucial for ensuring the fidelity of cell division. The G2/M checkpoint, in particular, prevents cells with damaged DNA from entering mitosis. A number of synthetic and natural compounds have been shown to induce cell cycle arrest at this phase. For example, certain chalcone (B49325) derivatives have been observed to suppress cancer cell viability by inducing a halt at the G2/M phase. mdpi.comnih.gov This arrest is often linked to the modulation of key regulatory proteins. nih.gov However, specific experimental data demonstrating that 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one induces G2/M phase cell cycle arrest has not been documented in the available research.

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that function as important signaling molecules in various cellular processes. nih.gov However, at high concentrations, ROS can induce oxidative stress, leading to cellular damage and triggering pathways that can result in cell death. The generation of ROS is a mechanism of action for some anticancer agents. mdpi.comnih.govnih.gov The capacity of 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one to generate intracellular ROS has not been specifically investigated or reported.

Cellular DNA is constantly under threat from endogenous and exogenous damaging agents. nih.gov In response to DNA damage, cells activate a complex signaling network known as the DNA Damage Response (DDR), which coordinates DNA repair, cell cycle arrest, and, if the damage is irreparable, apoptosis. mdpi.com The activation of the DDR is a key mechanism through which genotoxic anticancer agents exert their effects. mdpi.com There is currently no direct evidence from scientific studies to indicate that 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one activates DNA damage pathways.

The inhibition of DNA synthesis is a direct way to halt the proliferation of rapidly dividing cells, such as cancer cells. This is the primary mechanism of action for several established chemotherapeutic drugs. Research on the specific effects of 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one on the process of DNA replication and synthesis is not present in the available literature.

Table 2: Effects on Cellular Proliferation Control

| Mechanism | Effect | Supporting Evidence |

|---|---|---|

| Induction of Cell Cycle Arrest | No data available | No specific studies reported for 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one. |

| Generation of ROS | No data available | No specific studies reported for 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one. |

| Activation of DNA Damage Pathways | No data available | No specific studies reported for 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one. |

Modulation of Cell Migration, Invasion, and Adhesion Processes

Cell adhesion, migration, and invasion are fundamental processes involved in physiological events as well as in pathological conditions like cancer metastasis. Cell Adhesion Molecules (CAMs) are transmembrane proteins that mediate cell-to-cell and cell-to-extracellular matrix interactions, playing a vital role in these processes. nih.govtocris.com The discovery of agents that can inhibit these processes represents a potential therapeutic strategy. nih.gov The scientific literature lacks specific studies investigating the modulatory effects of 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one on cell migration, invasion, or adhesion.

Table 3: Modulation of Cell Migration, Invasion, and Adhesion

| Process | Effect | Key Molecules Involved |

|---|---|---|

| Cell Migration | No data available | No specific studies reported for 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one. |

| Cell Invasion | No data available | No specific studies reported for 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one. |

Impact on Bacterial Membrane Potential and Macromolecular Biosynthesis

There is currently no available scientific data detailing the specific effects of 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one on bacterial membrane potential or macromolecular biosynthesis.

The broader class of isoflavones has been shown to exert antibacterial effects through various mechanisms, including the disruption of the bacterial cell membrane. It is postulated that isoflavones may interfere with the structure and function of the protoplasmic membrane, leading to a loss of membrane integrity and subsequent leakage of cellular components. This disruption can dissipate the membrane potential, which is crucial for essential cellular processes such as ATP synthesis and nutrient transport.

Furthermore, some isoflavones have been observed to inhibit the synthesis of macromolecules, including proteins and nucleic acids. researchgate.net This inhibition can occur through various pathways, such as the interruption of metabolic processes that provide the necessary precursors for biosynthesis or direct interaction with the enzymatic machinery responsible for these syntheses. However, without specific studies on 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one, its capacity to induce such effects remains speculative.

Table 1: Research Findings on the Impact of 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one on Bacterial Membrane Potential and Macromolecular Biosynthesis

| Parameter | Finding |

| Effect on Bacterial Membrane Potential | No data available |

| Inhibition of DNA Synthesis | No data available |

| Inhibition of RNA Synthesis | No data available |

| Inhibition of Protein Synthesis | No data available |

Inhibition of DNA Topoisomerase IV

Specific inhibitory activity of 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one against DNA topoisomerase IV has not been reported in the scientific literature.

DNA topoisomerase IV is a critical bacterial enzyme involved in the decatenation of daughter chromosomes following DNA replication. Its inhibition leads to the inability of bacterial cells to properly segregate their genetic material, ultimately resulting in cell death. This enzyme is a validated target for several antibacterial agents.

Studies on other isoflavones have indicated that they can act as inhibitors of bacterial topoisomerases, including topoisomerase IV. researchgate.net The proposed mechanism often involves the stabilization of the enzyme-DNA cleavage complex, which leads to double-strand breaks in the bacterial chromosome. The structure-activity relationship studies within the isoflavone class suggest that the presence and position of hydroxyl and other substituent groups can significantly influence their inhibitory potency against these enzymes. nih.govnih.gov The benzyloxy and phenoxy moieties of 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one would likely play a significant role in its interaction with the enzyme's binding pocket, but empirical data is required to confirm any inhibitory activity and to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Table 2: Research Findings on the Inhibition of DNA Topoisomerase IV by 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one

| Parameter | Value |

| Target Enzyme | DNA Topoisomerase IV |

| IC50 | No data available |

| Mechanism of Inhibition | Not determined |

Based on a comprehensive search of available scientific literature, a detailed article on the computational chemistry and in silico approaches for the specific compound 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one , structured around the requested outline, cannot be generated at this time.

The search did not yield specific molecular docking or Quantitative Structure-Activity Relationship (QSAR) studies published for this exact molecule. The required detailed data, such as predicted binding interactions, binding affinities, specific amino acid residue contacts, and the development of 2D/3D QSAR models focusing solely on 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one, is not present in the available search results.

While computational studies exist for the broader class of chromen-4-one, flavone, and isoflavone derivatives, the strict requirement to focus exclusively on "7-(benzyloxy)-3-phenoxy-4H-chromen-4-one" and not introduce information from other examples prevents the creation of a scientifically accurate and non-speculative article as per the instructions.

To provide a thorough and accurate report, specific research focusing on this particular compound is necessary. General methodologies for computational chemistry, while established, cannot substitute for concrete data derived from studies on the target molecule itself. One study was identified on a structurally similar flavonoid, 2-(4'-benzyloxyphenyl)-3-hydroxy-chromen-4-one, which investigated its interaction with amyloid oligomers through docking and molecular dynamics simulations. nih.gov However, this compound differs in the position of the benzyloxy group and the substituent at the 3-position of the chromen-4-one core, making its data inapplicable for an article focused solely on 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one.

Further research would be required to be published on 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one to fulfill the detailed sections and subsections of the requested article.

Computational Chemistry and in Silico Approaches for Chromen 4 One Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

Correlation of Molecular Descriptors with Biological Responses

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in correlating the structural or physicochemical properties of a compound with its biological activity. In the context of chromen-4-one derivatives, molecular descriptors—numerical values that quantify various aspects of a molecule's structure—are calculated and statistically linked to experimental biological data.

Detailed research findings have demonstrated that various molecular descriptors are crucial in defining the biological responses of chromen-4-one derivatives. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. For instance, studies on chromone (B188151) derivatives have shown that properties like molecular shape, size, polarizability, and dipole moment can be correlated with their cytotoxicity. The electronic properties, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are often linked to the reactivity and antioxidant capacity of these compounds.

A typical QSAR study on a series of chromen-4-one analogs might involve the generation of a statistically significant model, as indicated by a high squared correlation coefficient (R²) and cross-validated squared correlation coefficient (Q²). For example, a 3D-QSAR investigation on chromone derivatives as MAO inhibitors yielded a robust model with an R² of 0.9064 and a Q² of 0.8239, indicating a strong predictive capacity.

Below is an illustrative table of molecular descriptors that could be correlated with the biological activity of a series of chromen-4-one derivatives.

| Descriptor Category | Descriptor Example | Potential Biological Correlation |

| Electronic | HOMO Energy | Antioxidant activity, Reactivity |

| LUMO Energy | Electron acceptor capability | |

| Dipole Moment | Binding affinity, Membrane permeability | |

| Steric | Molecular Weight | Bioavailability, steric hindrance at the active site |

| Molar Refractivity | Ligand-receptor binding interactions | |

| Topological | Wiener Index | Molecular branching and compactness |

| Hydrophobic | LogP | Lipophilicity, cell membrane permeability |

Prediction of Activity for Novel Chromen-4-one Derivatives

A primary application of robust QSAR models is the prediction of biological activity for novel, un-synthesized compounds. Once a statistically validated correlation is established, the model can be used to screen virtual libraries of chromen-4-one derivatives. This in silico screening allows researchers to prioritize the synthesis of compounds with the highest predicted potency, thereby saving time and resources.

For instance, if a QSAR model indicates that a lower HOMO-LUMO energy gap and a higher electrophilicity index are correlated with enhanced antitumor activity in a series of chromone derivatives, this model can then be used to predict the activity of new analogs. Researchers can computationally design novel derivatives of 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one with modifications aimed at tuning these electronic parameters and then use the QSAR model to forecast their potential efficacy before committing to chemical synthesis.